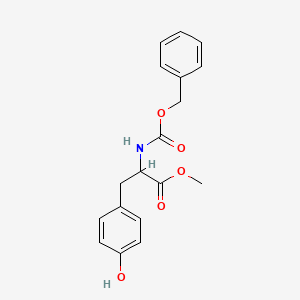
Methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Description
It is a medium-chain fatty acid ester with the molecular formula C26H52O2 and a molecular weight of 396.69 . This compound is commonly used in various industries, including cosmetics, pharmaceuticals, and research, due to its unique properties and applications.
Properties
Molecular Formula |
C18H19NO5 |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C18H19NO5/c1-23-17(21)16(11-13-7-9-15(20)10-8-13)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H,19,22) |
InChI Key |
SLLMDHBKALJDBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate is synthesized through the esterification reaction between myristyl alcohol and lauric acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction conditions include maintaining a temperature range of 60-80°C and removing water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of myristyllaurate involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain high-purity myristyllaurate .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of myristyllaurate can yield myristyl alcohol and lauric acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Myristyl alcohol and lauric acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Myristyl alcohol and lauric acid.
Scientific Research Applications
Methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of myristyllaurate involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release myristyl alcohol and lauric acid, which can then participate in various biochemical pathways . Lauric acid, in particular, has been shown to exhibit antimicrobial activity by disrupting microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Myristyl myristate: An ester of myristyl alcohol and myristic acid, used in cosmetics for its emollient properties.
Isopropyl myristate: An ester of isopropyl alcohol and myristic acid, commonly used as a skin conditioning agent.
Uniqueness of Methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
This compound is unique due to its specific combination of myristyl alcohol and lauric acid, which imparts distinct properties such as its medium-chain length and balanced hydrophilic-lipophilic nature. This makes it particularly effective as a surfactant and emollient in various formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


